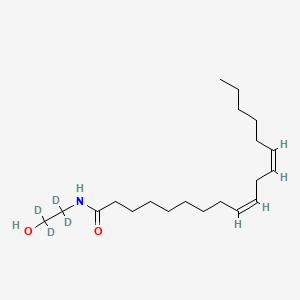
N-Linoleoylethanolamine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
亚油酰乙醇酰胺-d4 是亚油酰乙醇酰胺的氘代形式,亚油酰乙醇酰胺是一种脂肪酸乙醇酰胺。该化合物在其分子结构的特定位置存在四个氘原子。 亚油酰乙醇酰胺-d4 主要用作内标,用于各种分析应用中亚油酰乙醇酰胺的定量 .
准备方法
合成路线和反应条件
亚油酰乙醇酰胺-d4 可以通过亚油酸甲酯与乙醇胺的酰胺化反应合成。反应通常在 30°C 下进行 1 小时,以甲醇钠为催化剂。 这种方法可以使粗反应混合物中产生高比例的亚油酰乙醇酰胺 .
工业生产方法
亚油酰乙醇酰胺-d4 的工业生产遵循类似的合成路线,但规模更大。 反应的可扩展性允许高效地生产该化合物,使其可用于广泛的生物学和营养学研究 .
化学反应分析
反应类型
亚油酰乙醇酰胺-d4 会经历各种化学反应,包括:
氧化: 该反应涉及氧的添加或氢的去除。
还原: 该反应涉及氢的添加或氧的去除。
取代: 该反应涉及用另一种原子或原子团取代一个原子或原子团。
常用试剂和条件
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括氢化铝锂和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
主要生成物
这些反应生成的主要产物取决于所用试剂和条件。 例如,氧化可能产生羟基衍生物,而还原可能产生饱和衍生物 .
科学研究应用
亚油酰乙醇酰胺-d4 具有广泛的科学研究应用,包括:
化学: 用作质谱分析中亚油酰乙醇酰胺定量的内标。
生物学: 研究其作为细胞和组织中内源性信号分子的作用。
医学: 研究其潜在的治疗作用,包括抗炎和神经保护作用。
工业: 用于生产非离子表面活性剂和其他工业应用 .
作用机制
亚油酰乙醇酰胺-d4 通过弱结合 1 型 G 蛋白偶联大麻素受体 (CB1) 和 CB2 受体来发挥其作用。它抑制特定配体与这些受体的结合,从而导致各种生物学效应。 该化合物还以 CB 受体非依赖性方式增加 ERK 磷酸化和 AP-1 依赖性转录 .
相似化合物的比较
类似化合物
油酰乙醇酰胺: 另一种具有类似生物活性的脂肪酸乙醇酰胺。
棕榈酰乙醇酰胺: 以其抗炎特性而闻名。
硬脂酰乙醇酰胺: 表现出抗炎和食欲抑制作用。
独特性
亚油酰乙醇酰胺-d4 的独特性在于其氘代形式,这增强了其稳定性,并允许在分析应用中进行精确的定量。 其特定的结合亲和力和生物活性也使其与其他类似化合物区分开来 .
生物活性
N-Linoleoylethanolamine-d4 (LEA-d4) is a deuterated form of linoleoyl ethanolamide, a member of the N-acylethanolamines (NAEs) family. These compounds are known for their diverse biological activities, including roles in inflammation, metabolism, and neuroprotection. This article aims to explore the biological activity of LEA-d4, supported by various research findings, case studies, and data tables.
Overview of N-Acylethanolamines
N-acylethanolamines are endogenous lipid mediators that play significant roles in various physiological processes. They are involved in the regulation of appetite, pain perception, and inflammation. The biological activities of NAEs, including LEA-d4, are primarily mediated through cannabinoid receptors and other signaling pathways.
- Cannabinoid Receptor Activation : LEA-d4 exhibits endocannabinoid-like activity by activating cannabinoid receptors (CB1 and CB2). This interaction modulates several signaling pathways related to inflammation and pain .
- Effects on Cytokine Production : Research indicates that LEA-d4 can influence cytokine production in inflammatory conditions. For instance, it has been shown to regulate tumor necrosis factor (TNF)-α stimulated changes in gene transcription for pro-inflammatory cytokines such as IL-6 and IL-8 .
- Impact on Gut Microbiota : In studies involving gut microbiota, LEA has been observed to alter bacterial abundances associated with inflammatory bowel disease (IBD). It promotes the growth of certain bacterial species while inhibiting others, suggesting a potential role in gut health and disease modulation .
Study 1: Effects on Inflammatory Responses
In a controlled study examining the effects of LEA-d4 on inflammatory responses, researchers found that treatment with LEA-d4 significantly reduced the expression of pro-inflammatory cytokines in cultured fibroblast-like synoviocytes (RA-FLS) stimulated with TNF-α. This suggests that LEA-d4 may have therapeutic potential in managing inflammatory diseases such as rheumatoid arthritis .
Study 2: Gut Microbiota Alteration
Another study focused on the impact of NAEs on gut microbiota dynamics revealed that LEA-d4 could shift microbial communities towards an IBD-like composition when present at elevated levels. This was evidenced by metagenomic sequencing showing increased Proteobacteria and decreased Bacteroidetes in response to NAEs .
Table 1: Summary of Biological Activities of this compound
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Neuroprotective Effects : LEA-d4 has been implicated in neuroprotection through its modulation of endocannabinoid signaling pathways, which may be beneficial in neurodegenerative diseases .
- Metabolic Regulation : It influences lipid metabolism by acting on pathways involved in energy homeostasis, potentially offering insights into obesity and metabolic syndrome management .
- Therapeutic Potential : Given its diverse biological activities, LEA-d4 is being explored as a potential therapeutic agent for conditions such as chronic pain, inflammation, and metabolic disorders.
属性
IUPAC Name |
(9Z,12Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12-dienamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9-/i18D2,19D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXDGUVSAAQARU-UKNLGWMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













